molecular formula C19H18ClN3O3S B11374555 2-(4-chloro-3-methylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide

Cat. No.: B11374555
M. Wt: 403.9 g/mol
InChI Key: ZONAEKBEQSPYLR-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide is a complex organic compound that features a combination of aromatic rings, a thiadiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Thiadiazole Ring Formation: The next step involves the formation of the thiadiazole ring by reacting the phenoxy intermediate with a suitable thiadiazole precursor under specific conditions.

    Amidation: The final step involves the amidation reaction where the thiadiazole intermediate is reacted with 4-methoxyphenylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Disrupting Cell Membranes: Affecting the integrity and function of cell membranes.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-methylphenoxy)acetic acid sodium salt: Known for its herbicidal properties.

    Mecoprop-P: Another herbicide with a similar structure but different functional groups.

    2-(4-Chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide: Used in various chemical applications.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide is unique due to its specific combination of functional groups and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide

InChI

InChI=1S/C19H18ClN3O3S/c1-11-10-15(8-9-16(11)20)26-12(2)18(24)22-19-21-17(23-27-19)13-4-6-14(25-3)7-5-13/h4-10,12H,1-3H3,(H,21,22,23,24)

InChI Key

ZONAEKBEQSPYLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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